1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
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Overview
Description
1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is characterized by its unique structure, which includes a benzyl group, a dimethylbenzenesulfonyl group, and difluoro substitutions on the quinoline ring.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one”. Many quinoline derivatives exert their effects by interacting with cellular targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The dimethylbenzenesulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative is treated with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like pyridine.
Fluorination: The difluoro substitutions can be achieved by treating the quinoline derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoroquinoline: Lacks the 1,4-dihydro functionality.
1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-2-one: Differing position of the carbonyl group.
Uniqueness
1-benzyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern and the presence of both sulfonyl and difluoro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-8-9-16(2)22(10-15)31(29,30)23-14-27(13-17-6-4-3-5-7-17)21-12-20(26)19(25)11-18(21)24(23)28/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWKQBBQNZCCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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